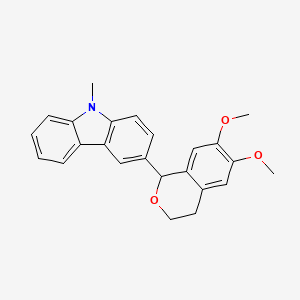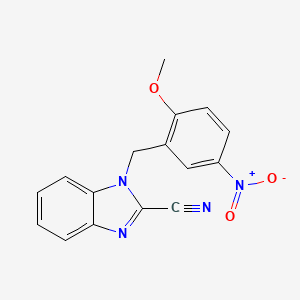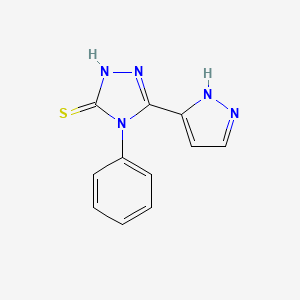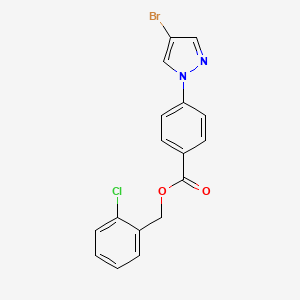![molecular formula C17H11BrClF2N3O2 B4333901 4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B4333901.png)
4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide
Vue d'ensemble
Description
4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
The compound 4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide has been extensively researched for its potential applications in various fields. One of the significant research areas is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and proteins. It has also been researched for its applications in the treatment of neurological disorders and inflammation.
Mécanisme D'action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide involves the inhibition of specific enzymes and proteins in the body. The compound targets the protein kinases and enzymes that are responsible for the growth and proliferation of cancer cells. It also targets the enzymes that are responsible for inflammation and neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being researched. Studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide in laboratory experiments include its potential applications in cancer treatment, neurological disorders, and inflammation. The compound is also relatively easy to synthesize and can be purified using various techniques. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
The future directions for research on 4-(4-bromo-1H-pyrazol-1-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Researchers can also focus on developing new derivatives of this compound with improved efficacy and safety profiles. Additionally, more studies are needed to determine the potential toxicity of this compound and its long-term effects on human health.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to determine the safety and efficacy of this compound and its potential applications in various fields.
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-[4-[chloro(difluoro)methoxy]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClF2N3O2/c18-12-9-22-24(10-12)14-5-1-11(2-6-14)16(25)23-13-3-7-15(8-4-13)26-17(19,20)21/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBQVWSMFPIMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)N3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan](/img/structure/B4333822.png)
![1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333832.png)
![N-[2-(2-thienyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B4333841.png)

![6-(2,3-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333854.png)
![methyl 4-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)benzoate](/img/structure/B4333857.png)



![methyl 4-[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]benzoate](/img/structure/B4333883.png)

![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4333915.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4333923.png)
![6-bromo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4333925.png)